4-Fluoro-o-xylene

概要

説明

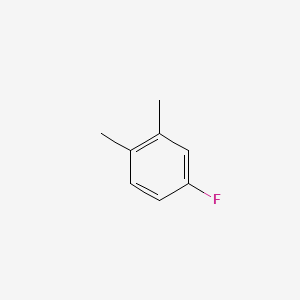

4-Fluoro-o-xylene, also known as 4-fluoro-1,2-dimethylbenzene, is an organic compound with the molecular formula C8H9F. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless liquid at room temperature and is used in various chemical research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous-flow nitration process of o-xylene. This method involves the reaction of o-xylene with a mixture of sulfuric acid and nitric acid under controlled temperature and flow conditions. The nitration process is optimized to achieve high yields and minimize impurities .

化学反応の分析

Types of Reactions: 4-Fluoro-o-xylene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in halogenation, nitration, and sulfonation reactions. For example, nitration of this compound with nitric acid and sulfuric acid produces nitro derivatives.

Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Nitration: A mixture of concentrated nitric acid and sulfuric acid.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Nitro Derivatives: Formed through nitration.

Carboxylic Acids: Formed through oxidation.

科学的研究の応用

4-Fluoro-o-xylene is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: Used in the study of fluorinated organic molecules and their interactions with biological systems.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

作用機序

The mechanism of action of 4-fluoro-o-xylene primarily involves electrophilic aromatic substitution reactions. The fluorine atom on the benzene ring influences the reactivity and orientation of the compound in these reactions. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various chemical processes .

類似化合物との比較

o-Xylene: The parent compound without the fluorine substitution.

4-Chloro-o-xylene: Similar structure with a chlorine atom instead of fluorine.

4-Bromo-o-xylene: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 4-Fluoro-o-xylene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its non-fluorinated counterparts. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in both research and industrial applications .

生物活性

4-Fluoro-o-xylene, with the chemical formula CHF, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, including its synthesis, toxicological data, and potential applications in medicinal chemistry.

- Molecular Formula : CHF

- Molecular Weight : 124.16 g/mol

- Boiling Point : 60 °C

- Flash Point : 40 °C

- Density : 1.00 g/cm³ at 20 °C

Synthesis of this compound

This compound can be synthesized through various methods, including the fluorination of o-xylene using fluorinating agents. The process typically requires careful control of reaction conditions to ensure high yield and purity. The compound is often utilized as a building block in synthetic organic chemistry due to its unique properties imparted by the fluorine atom.

Antimicrobial and Anticancer Properties

Research indicates that fluorinated compounds like this compound may exhibit significant antimicrobial and anticancer activities. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to improved biological activity.

- Antimicrobial Activity : Fluorinated compounds have been shown to inhibit bacterial growth effectively. For example, studies on related compounds suggest that the introduction of fluorine can enhance binding affinity to bacterial enzymes, thereby increasing their antimicrobial potency .

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorinated xylene may have anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Available data indicates that while certain xylene derivatives exhibit low acute toxicity, prolonged exposure can lead to adverse effects on the central nervous system and respiratory function.

- Acute Toxicity : Data suggests that exposure to high concentrations can lead to symptoms such as headaches, dizziness, and respiratory irritation.

- Chronic Effects : Long-term exposure may result in more severe health issues, necessitating stringent handling protocols in laboratory settings .

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of several fluorinated aromatic compounds, including those related to this compound. The compounds were screened against human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, suggesting a potential therapeutic index advantage .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 6b | A549 | 10.6 | High |

| 6b | MCF7 | 7.9 | Moderate |

| Cisplatin | A549 | 28.3 | Low |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various xylene derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that fluorinated derivatives showed enhanced inhibition zones compared to their non-fluorinated counterparts, indicating a potential application in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-o-xylene, and how can purity be validated?

- Methodological Answer : Common synthesis involves fluorination of o-xylene derivatives using agents like Selectfluor or via Friedel-Crafts alkylation with fluorinated precursors. Purification typically employs fractional distillation or column chromatography. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring peak alignment with reference spectra . Safety protocols, including handling under inert atmospheres, should follow MSDS guidelines due to volatility and toxicity risks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/19F NMR : Identifies fluorine substitution patterns and aromatic proton environments.

- GC-MS : Confirms molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline derivatives are synthesized): Resolves structural ambiguities, as demonstrated in fluorinated aromatic systems .

Cross-referencing data with computational simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling points) of this compound?

- Methodological Answer :

- Step 1 : Verify sample purity using orthogonal techniques (e.g., HPLC vs. GC).

- Step 2 : Cross-check literature sources for experimental conditions (e.g., pressure during boiling point measurements).

- Step 3 : Replicate measurements under controlled settings. Document uncertainties in instrumentation (e.g., ±2°C for analog thermometers) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms involving this compound’s electronic effects?

- Methodological Answer :

- Computational Modeling : Use DFT to map electron density and predict regioselectivity in electrophilic substitutions. Compare with experimental kinetic data (e.g., Hammett plots).

- Isotopic Labeling : Track fluorine’s inductive effects using 18F-labeled analogs in mechanistic studies.

Contradictions often arise from solvent polarity or catalytic interference; isolate variables via designed factorial experiments .

Q. How can researchers design experiments to study this compound’s environmental degradation pathways?

- Methodological Answer :

- Microcosm Studies : Simulate aerobic/anaerobic conditions with soil/water matrices. Monitor degradation via LC-MS and isotope ratio mass spectrometry (IRMS).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, Hammett constants) with biodegradation rates.

Address data variability by triplicate sampling and statistical validation (e.g., ANOVA) .

Q. What ethical and technical challenges arise in sharing this compound research data containing proprietary synthesis methods?

- Methodological Answer :

- Ethical : Balance open-data principles with intellectual property rights. Use controlled-access repositories (e.g., Zenodo with embargo options).

- Technical : Anonymize sensitive steps (e.g., catalyst formulations) while disclosing critical parameters (temperature, yield). Reference GDPR/IRB guidelines for personal data in collaborative studies .

Q. Data Management & Reproducibility

Q. How can raw data from this compound studies be structured for reproducibility?

- Methodological Answer :

- Metadata Tagging : Include CAS No. (452-64-2), instrument calibration dates, and environmental conditions.

- Appendix Organization : Separate raw data (e.g., NMR FIDs) from processed results. Use platforms like Figshare for FAIR (Findable, Accessible, Interoperable, Reusable) compliance.

- Replication Protocols : Publish step-by-step workflows, emphasizing deviations from standard methods .

特性

IUPAC Name |

4-fluoro-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHBENDEZDFJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291512 | |

| Record name | 4-Fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-64-2 | |

| Record name | 4-Fluoro-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。